

A Comparative Analysis of the Oxidative Properties of Nitrous Acid and Nitric Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitrous acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the oxidative properties of **nitrous acid** (HNO_2) and nitric acid (HNO_3). The focus is on the thermodynamic and kinetic aspects of their reactivity, supported by quantitative data and experimental methodologies.

Introduction

Nitric acid (HNO_3) and **nitrous acid** (HNO_2) are both oxoacids of nitrogen and are recognized as significant oxidizing agents in various chemical transformations. Nitric acid, a strong mineral acid, is a powerful oxidant, particularly when concentrated, and is widely used in nitration reactions and for dissolving metals.^{[1][2]} **Nitrous acid** is a weaker, unstable acid, typically generated in situ from a nitrite salt and a strong acid.^{[3][4]} While thermodynamically a less potent oxidant than nitric acid, **nitrous acid** often exhibits faster reaction kinetics under specific conditions.^{[4][5]} This guide elucidates these critical differences to inform their application in research and synthesis.

Thermodynamic vs. Kinetic Reactivity

The primary distinction between the oxidative capacities of nitric and **nitrous acid** lies in the difference between thermodynamic stability and kinetic reactivity.

- **Thermodynamic Control:** Nitric acid is the more powerful oxidizing agent from a thermodynamic standpoint. This is quantifiable by its higher standard electrode potential (E°),

which indicates a greater inherent tendency to accept electrons.[4][6]

- Kinetic Control: **Nitrous acid**, despite its lower electrode potential, can act as a faster oxidizing agent in certain reactions.[4] This is exemplified by its ability to oxidize iodide ions in a dilute solution, a reaction that is kinetically unfavored for dilute nitric acid under the same conditions.[4][5] Oxidation by **nitrous acid** is often under kinetic control, meaning the reaction proceeds through a lower energy transition state, leading to a faster product formation.[5]

The presence of small amounts of **nitrous acid** can significantly increase the rate of nitric acid's oxidation reactions, acting as an autocatalyst.[1]

Quantitative Comparison of Oxidative Strength

The standard reduction potential (E°) is a definitive measure of the thermodynamic oxidizing power of a substance. A more positive E° value corresponds to a stronger oxidizing agent.[7]

Table 1: Standard Reduction Potentials

Half-Reaction	Standard Potential (E°)	Reference
$\text{NO}_3^- + 3\text{H}^+ + 2\text{e}^- \rightleftharpoons \text{HNO}_2 + \text{H}_2\text{O}$	+0.93 V	[4]
$\text{HNO}_2 + \text{H}^+ + \text{e}^- \rightleftharpoons \text{NO} + \text{H}_2\text{O}$	+0.98 V	[4]
$\text{I}_2 + 2\text{e}^- \rightleftharpoons 2\text{I}^-$	+0.54 V	[4]

As shown in Table 1, the reduction of the nitrate ion (from nitric acid) to **nitrous acid** has a high positive potential, establishing nitric acid as a powerful thermodynamic oxidant.

Comparison of Reactivity with Common Substrates

The theoretical oxidative power translates into practical differences in reactivity with various substrates.

Table 2: Comparative Reactivity

Substrate	Nitrous Acid (HNO ₂)	Nitric Acid (HNO ₃)	Key Difference
Iodide Ions (I ⁻)	Rapidly oxidizes I ⁻ to I ₂ in dilute solutions.[4] [5]	Does not readily oxidize I ⁻ in dilute solutions.[4]	Kinetic Advantage: Nitrous acid is a kinetically faster oxidant for iodide.
Alcohols	Reacts rapidly with aliphatic alcohols to produce alkyl nitrites. [4]	A strong oxidizing agent for alcohols, converting primary alcohols to aldehydes and then carboxylic acids, and secondary alcohols to ketones.[8] The reactions can be violent.[9]	Product Difference: Nitrous acid yields nitrites, while nitric acid leads to carbonyl compounds and carboxylic acids through oxidation.
Aromatic Amines	Reacts with aryl amines (ArNH ₂) to form diazonium salts (ArN ₂ ⁺), a cornerstone of the Sandmeyer reaction and azo dye synthesis.[4]	A powerful nitrating agent for aromatic compounds, but its direct reaction with amines can be complex and lead to oxidation or polymerization alongside nitration.	Synthetic Utility: Nitrous acid is the specific reagent for diazotization, a critical reaction in organic synthesis.
Ketones	Reacts with ketones containing α-hydrogens to form oximes. This nitrosation is the first step in the oxidation of ketones by nitric acid. [4][10]	Oxidizes ketones, often preceded by a nitrosation step initiated by in-situ generated nitrous acid.[10] The overall reaction can be used in industrial processes, like adipic acid production.[4]	Mechanism: Nitrous acid performs the initial nitrosation step, which is often rate-limiting in nitric acid oxidations.

Experimental Protocols

Protocol 1: In-Situ Generation of **Nitrous Acid** for Synthetic Applications

Nitrous acid is unstable and is almost always prepared immediately before use (in situ).

- Objective: To generate a solution of **nitrous acid** for use in a subsequent reaction, such as diazotization.
- Materials:
 - Sodium nitrite (NaNO_2)
 - A strong mineral acid (e.g., hydrochloric acid (HCl) or sulfuric acid (H_2SO_4))
 - Distilled water
 - Ice bath
 - Magnetic stirrer and stir bar
 - Beaker or round-bottom flask
- Methodology:
 - Preparation: Dissolve the substrate (e.g., an aromatic amine) in the chosen mineral acid solution within the reaction vessel.
 - Cooling: Cool the reaction vessel to 0-5 °C using an ice bath. This is critical as **nitrous acid** decomposes rapidly at higher temperatures, and diazonium salts are also unstable. [\[4\]](#)
 - Nitrite Addition: Prepare a concentrated aqueous solution of sodium nitrite.
 - Slow Addition: Add the sodium nitrite solution dropwise to the cooled, stirring acidic solution of the substrate. The reaction is: $\text{NaNO}_2(\text{aq}) + \text{HCl}(\text{aq}) \rightarrow \text{HNO}_2(\text{aq}) + \text{NaCl}(\text{aq})$.

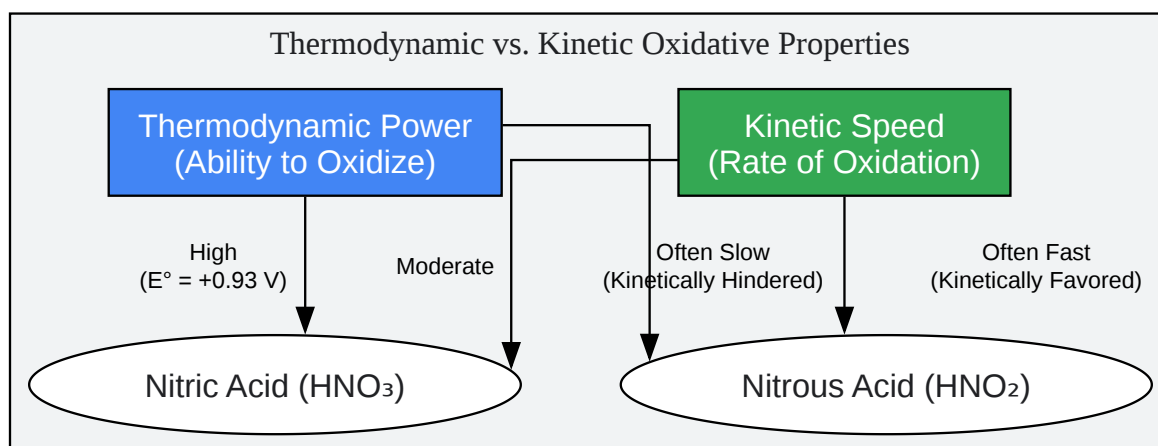
- Monitoring: The reaction progress can be monitored using starch-iodide paper. A blue-black color indicates the presence of excess **nitrous acid**, signifying the completion of the primary reaction.
- Immediate Use: The resulting solution containing the product (e.g., a diazonium salt) should be used immediately in the next synthetic step without isolation.

Protocol 2: Kinetic Analysis of Iodide Oxidation via UV-Vis Spectrophotometry

- Objective: To compare the initial reaction rates of iodide oxidation by **nitrous acid** and nitric acid.
- Materials:
 - Potassium iodide (KI) solution (e.g., 0.1 M)
 - Dilute nitric acid (e.g., 0.1 M)
 - Freshly prepared dilute **nitrous acid** (e.g., 0.1 M, generated from NaNO_2 and HCl)
 - Starch indicator solution
 - UV-Vis Spectrophotometer and cuvettes
 - Stopwatch
- Methodology:
 - Instrument Setup: Set the spectrophotometer to measure absorbance at a wavelength corresponding to the iodine-starch complex (approx. 570 nm) or the triiodide ion (I_3^- , approx. 353 nm).
 - Reaction Initiation: In a cuvette, mix the potassium iodide solution with either the nitric acid or **nitrous acid** solution. Start the stopwatch at the moment of mixing.
 - Data Acquisition: Immediately place the cuvette in the spectrophotometer and record the absorbance at regular time intervals (e.g., every 15 seconds) for a set duration (e.g., 5-10 minutes).

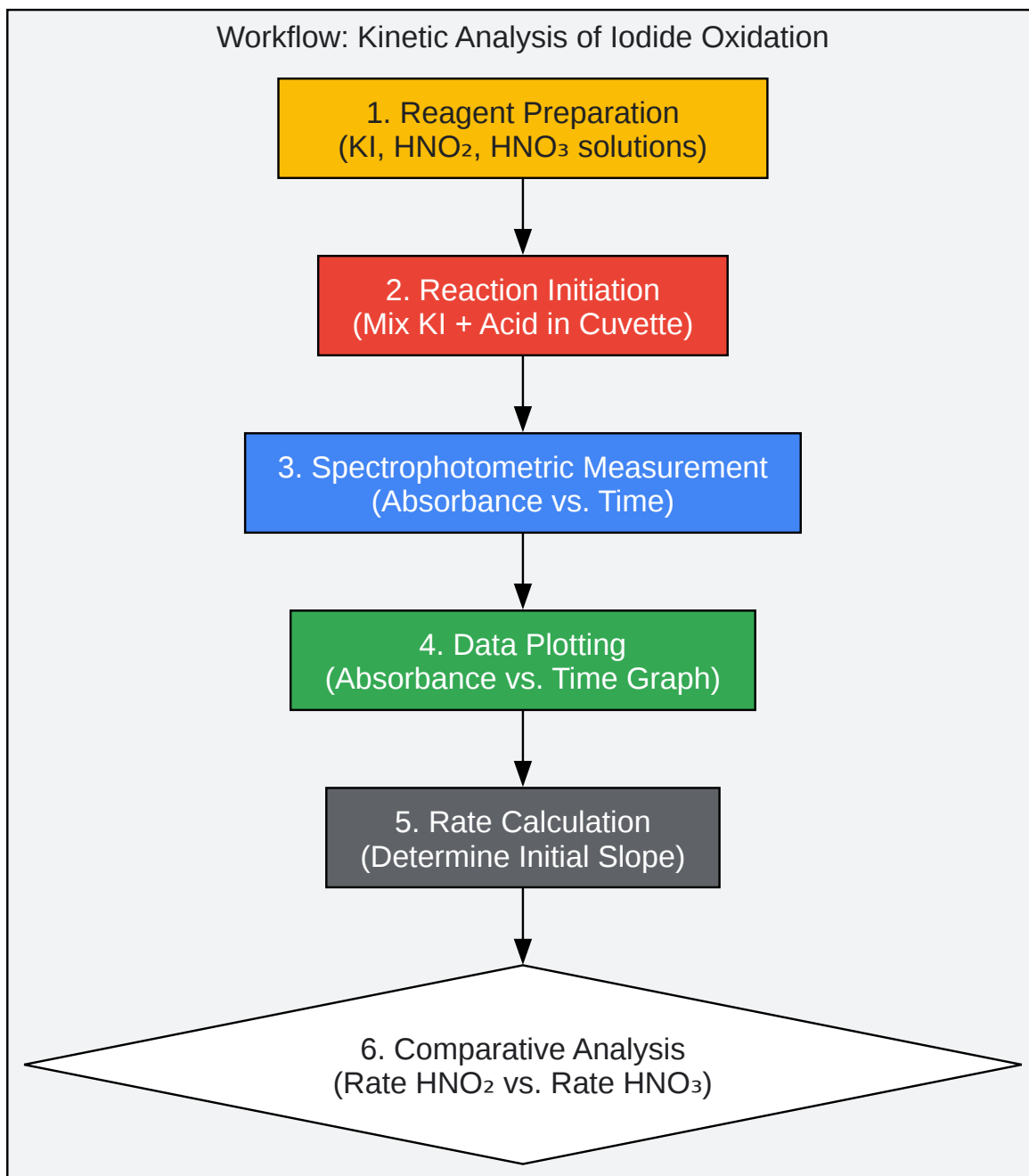
- Data Analysis: Plot absorbance versus time for both reactions. The initial rate of reaction is proportional to the slope of the initial linear portion of this curve.
- Comparison: Compare the initial rates obtained for **nitrous acid** and nitric acid to quantitatively demonstrate the kinetic differences in their oxidizing power towards iodide.

Diagrams and Workflows



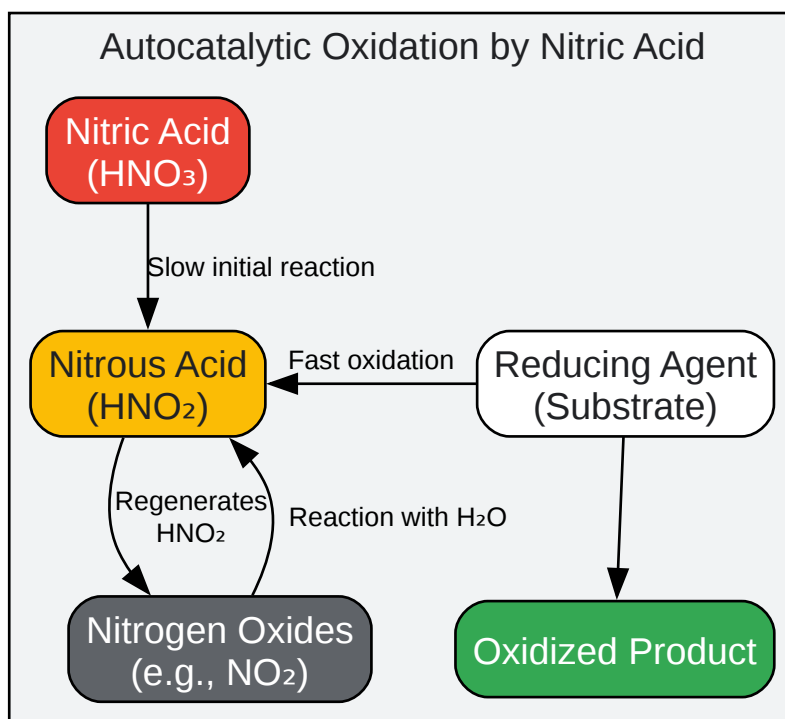
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Caption: Logical relationship of thermodynamic vs. kinetic properties.



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Caption: Experimental workflow for kinetic analysis.



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- To cite this document: BenchChem. [A Comparative Analysis of the Oxidative Properties of Nitrous Acid and Nitric Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219327#comparison-of-nitrous-acid-s-oxidative-properties-to-nitric-acid]

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